molecular formula C13H8N2O2 B14131044 2'-Cyano-4-nitrobiphenyl

2'-Cyano-4-nitrobiphenyl

Cat. No.: B14131044
M. Wt: 224.21 g/mol
InChI Key: OMQKDQMFKNSLAB-UHFFFAOYSA-N
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Description

2’-Cyano-4-nitrobiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 4-nitroaniline to form 4-nitrobenzene diazonium tetrafluoroborate, which then undergoes a Suzuki-Miyaura cross-coupling reaction to yield 2’-Cyano-4-nitrobiphenyl .

Industrial Production Methods: Industrial production of 2’-Cyano-4-nitrobiphenyl often employs continuous-flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2’-Cyano-4-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products:

    Aminobiphenyl: Formed by the reduction of the nitro group.

    Carboxybiphenyl: Formed by the oxidation of the cyano group.

Mechanism of Action

The mechanism of action of 2’-Cyano-4-nitrobiphenyl involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4-nitrophenyl)benzonitrile

InChI

InChI=1S/C13H8N2O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)15(16)17/h1-8H

InChI Key

OMQKDQMFKNSLAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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